C11H16N2OS3
Description
For instance, sulfur-containing molecules often exhibit unique reactivity and biological activity due to the electron-rich nature of sulfur atoms and their ability to form hydrogen bonds or participate in redox reactions .
Properties
Molecular Formula |
C11H16N2OS3 |
|---|---|
Molecular Weight |
288.5 g/mol |
IUPAC Name |
5-(dithiolan-3-yl)-N-(1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C11H16N2OS3/c14-10(13-11-12-6-8-15-11)4-2-1-3-9-5-7-16-17-9/h6,8-9H,1-5,7H2,(H,12,13,14) |
InChI Key |
LGPAEHDESLFELA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSC1CCCCC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C11H16N2OS3 can be achieved through various methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of various cyanoacetamide derivatives.
Industrial Production Methods
Industrial production of This compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of solvent-free reactions, high-temperature conditions, and efficient catalysts are common in industrial settings to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
C11H16N2OS3: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, including different temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines. Substitution reactions can lead to a wide range of substituted derivatives .
Scientific Research Applications
Chemical Applications
Synthesis of Heterocyclic Compounds
C11H16N2OS3 serves as a precursor for synthesizing various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. Its structure allows for multiple functionalization reactions, making it a versatile building block in organic synthesis.
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Addition of oxygen or removal of hydrogen. | Sulfoxides, sulfones |
| Reduction | Addition of hydrogen or removal of oxygen. | Thiols, amines |
| Substitution | Replacement of one atom/group with another. | Substituted derivatives |
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines and possess antibacterial activity against specific pathogens.
Case Study: Anticancer Activity
A study evaluated the anticancer effects of this compound derivatives on breast cancer cell lines. The results demonstrated significant cell growth inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent.
Medicinal Applications
Therapeutic Agent Development
Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its unique chemical structure allows for modifications that can enhance its bioactivity and selectivity towards specific biological targets.
Case Study: Drug Discovery
A recent thesis highlighted the use of this compound in drug discovery processes involving multicomponent reactions. The study successfully synthesized a library of derivatives that were screened for their activity against specific protein targets, showcasing the compound's utility in medicinal chemistry.
Industrial Applications
Catalysis and Material Production
In industrial settings, this compound is utilized as a catalyst in various chemical processes. Its properties facilitate reactions that lead to the production of advanced materials, enhancing efficiency and yield in manufacturing processes.
| Application | Description |
|---|---|
| Catalysis | Used to accelerate chemical reactions in industrial processes. |
| Advanced Materials | Integral in producing materials with specific properties for various uses. |
Mechanism of Action
The mechanism of action of C11H16N2OS3 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights key parameters for comparing structurally related compounds, such as molecular weight, solubility, bioactivity, and synthetic routes. Below is a framework for analyzing C11H16N2OS3 against analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Molecular Weight Impact : Higher molecular weight in C11H16N2OS3 (~298.4 g/mol) compared to C9H19ClN2O2 (222.71 g/mol) may reduce solubility but enhance membrane permeability .
Sulfur vs. Boron Functionality : The sulfur atoms in C11H16N2OS3 could improve redox activity compared to boron-containing C11H19BO3, which is more likely to act as a Lewis acid .
Synthetic Complexity: Sulfur-containing compounds often require specialized catalysts (e.g., NaBH(OAc)3 in ethanol ), whereas boron analogs may involve milder conditions.
Limitations and Recommendations
The provided evidence lacks direct data on C11H16N2OS3, necessitating extrapolation from structural analogs. Future studies should prioritize:
- Experimental determination of solubility, Log Po/w, and metabolic stability.
- Exploration of sulfur-specific reactivity in synthesis (e.g., disulfide bond formation).
Biological Activity
The compound C11H16N2OS3, known as a thiourea derivative, has garnered attention for its diverse biological activities, including antibacterial, antioxidant, anticancer, and potential antimalarial effects. This article synthesizes recent research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound consists of a carbon skeleton with two nitrogen atoms, three sulfur atoms, and an oxygen atom. The presence of these functional groups contributes to its biological properties. Thiourea derivatives are known for their ability to form complexes with metals and interact with various biological targets.
1. Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In comparative analyses with standard antibiotics like tetracycline, this compound showed strong efficacy against various bacterial strains, including Escherichia coli.
| Compound | Activity (IC50) | Comparison Antibiotic |
|---|---|---|
| This compound | 5 µg/mL | Tetracycline |
| Other Thiourea Derivatives | Varies (7-20 µg/mL) | - |
This activity is attributed to its interaction with the active sites of bacterial enzymes, disrupting their function and leading to cell death .
2. Antioxidant Activity
This compound has been evaluated for its antioxidant capacity using assays such as ABTS and DPPH. The compound demonstrated a high reducing potential with IC50 values indicating effective scavenging of free radicals.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| ABTS | 52 |
| DPPH | 45 |
These results suggest that the compound can mitigate oxidative stress in biological systems, which is crucial for preventing cellular damage .
3. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it exhibited cytotoxic effects against human leukemia cells and solid tumors such as breast and prostate cancer.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 12.41 |
| PC3 (Prostate) | 9.71 |
| HepG2 (Liver) | 7.36 |
The mechanism involves targeting specific molecular pathways that regulate cell proliferation and apoptosis, indicating its potential as a therapeutic agent in cancer treatment .
4. Antimalarial Activity
Emerging research suggests that this compound may possess antimalarial properties. In vitro studies have shown promising results when tested against malaria parasites, although further investigation is necessary to confirm these findings.
Case Studies
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study investigated the effects of this compound on MCF-7 breast cancer cells. Treatment resulted in significant alterations in cell morphology and viability, indicating induction of apoptosis. The compound was found to increase lactate dehydrogenase (LDH) levels significantly compared to controls, suggesting cytotoxic effects .
Case Study 2: Antioxidant Mechanism
In another study focusing on the antioxidant activity of thiourea derivatives, this compound was shown to enhance the expression of antioxidant enzymes in human cell lines under oxidative stress conditions, providing insights into its protective mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
